
N-butyl-3-iodoaniline hydrochloride
Vue d'ensemble
Description
“N-butyl-3-iodoaniline hydrochloride” is a chemical compound with the molecular formula C10H15ClIN . It is also known by other names such as “N-butyl-3-iodoaniline;hydrochloride” and "N-butyl-3-iodoanilinehydrochloride" . The molecular weight of this compound is 311.59 g/mol .
Molecular Structure Analysis
The InChI code for “N-butyl-3-iodoaniline hydrochloride” isInChI=1S/C10H14IN.ClH/c1-2-3-7-12-10-6-4-5-9 (11)8-10;/h4-6,8,12H,2-3,7H2,1H3;1H . The Canonical SMILES is CCCCNC1=CC (=CC=C1)I.Cl . These codes provide a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
“N-butyl-3-iodoaniline hydrochloride” has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are both 310.99377 g/mol . The topological polar surface area is 12 Ų . The compound has a heavy atom count of 13 .Applications De Recherche Scientifique
1. Esterification of Amino Acids
N-butyl-3-iodoaniline hydrochloride is involved in the esterification of protein amino acids. This process is critical in analytical chemistry, especially in gas-liquid chromatography for the analysis of amino acids. Direct esterification with n-butanol in the presence of hydrochloric acid facilitates a rapid and efficient derivatization process for chromatographic analysis (Roach & Gehrke, 1969).
2. Influence on Mild Steel Corrosion Inhibition
Studies have investigated the role of butyl substituents, like those in n-butyl-3-iodoaniline hydrochloride, in corrosion inhibition. Specifically, the influence of butyl groups in n-butylamine, used as a corrosion inhibitor for mild steel in hydrochloric acid, has been explored. This research is significant in industrial applications for protecting metals against corrosion (Bastidas, Damborenea, & VA´ZQUEZ, 1997).
3. Nephrotoxicity Studies
N-butyl-3-iodoaniline hydrochloride has been studied for its nephrotoxic effects. In vitro studies using renal cortical slices have explored the nephrotoxic potential of haloaniline compounds, which include derivatives similar to n-butyl-3-iodoaniline hydrochloride. These studies are crucial in understanding the toxicological impact of these compounds on kidney function (Hong, Anestis, Henderson, & Rankin, 2000).
Propriétés
IUPAC Name |
N-butyl-3-iodoaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN.ClH/c1-2-3-7-12-10-6-4-5-9(11)8-10;/h4-6,8,12H,2-3,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHYKVAVCZUPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=CC=C1)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-iodoaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1442836.png)
![[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1442837.png)

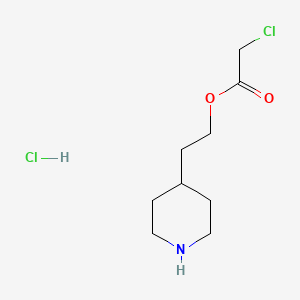
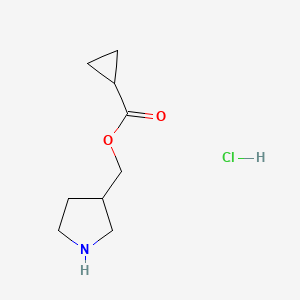
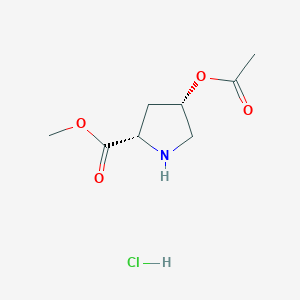
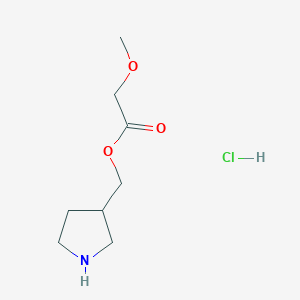
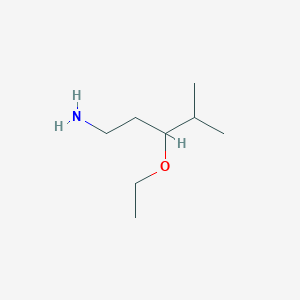
![[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442852.png)
![4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B1442853.png)

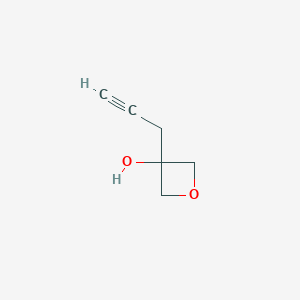
![[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442857.png)